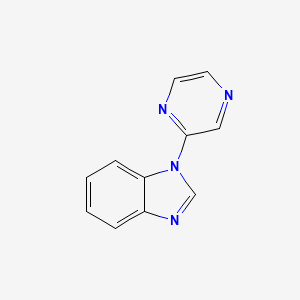

1-(pyrazin-2-yl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyrazin-2-ylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-4-10-9(3-1)14-8-15(10)11-7-12-5-6-13-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRROQKXUMUZBHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Common Synthetic Routes

A prevalent method for the synthesis of N-substituted benzimidazoles involves the reaction of benzimidazole with a suitable halo-substituted pyrazine. For instance, the reaction of benzimidazole with 2-chloropyrazine (B57796) in the presence of a base can yield this compound. Another approach involves the condensation of o-phenylenediamine (B120857) with a pyrazine-2-carboxaldehyde followed by cyclization. semanticscholar.org More advanced methods, such as transition metal-catalyzed cross-coupling reactions, have also been employed to construct the C-N bond between the two heterocyclic rings. arkat-usa.org

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the connectivity of the benzimidazole and pyrazine rings. arkat-usa.orgrdd.edu.iq

¹³C NMR Spectroscopy: Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy is used to identify all the unique carbon atoms in the molecule, further validating its structure. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as C-H, C=N, and C=C bonds, which are characteristic of the aromatic heterocyclic rings. rdd.edu.iqnih.gov

Computational Chemistry and Molecular Modeling Approaches for 1 Pyrazin 2 Yl 1h Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic and Adsorption Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For 1-(pyrazin-2-yl)-1H-benzimidazole, DFT calculations can elucidate its electronic properties, which are fundamental to understanding its chemical behavior. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its electron-accepting capability. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability.

Theoretical studies on related benzimidazole (B57391) and pyrazine (B50134) derivatives show that these calculations are essential for predicting reactivity. mdpi.com For instance, a smaller energy gap suggests higher reactivity. nih.gov Other quantum chemical descriptors such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN) can also be calculated to predict how the molecule will interact with other species, such as metal surfaces.

In the context of adsorption properties, particularly for applications like corrosion inhibition, DFT is used to model the interaction between the inhibitor molecule and a metal surface (e.g., iron or silicon). peacta.orgaps.org These simulations can determine the most stable adsorption configuration and calculate the adsorption energy, revealing the strength of the interaction. peacta.orgaps.org The presence of heteroatoms (nitrogen) and π-electrons in the pyrazine and benzimidazole rings of this compound makes it a prime candidate for strong adsorption on metal surfaces, a property that can be thoroughly investigated using DFT. peacta.org

Table 1: Key Quantum Chemical Parameters from DFT Calculations

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; higher energy suggests better donation. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; lower energy suggests better acceptance. |

| Energy Gap | ΔE | Relates to chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Dipole Moment | μ | Measures the polarity of the molecule, which influences its interaction with polar surfaces and solvents. |

| Global Hardness | η | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Fraction of Electrons Transferred | ΔN | Indicates the number of electrons transferred from the inhibitor to the metal surface. |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ekb.eg This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound and its derivatives, molecular docking studies can predict how they fit into the active site of a biological target, such as an enzyme or receptor. The output of a docking simulation includes the binding pose of the ligand and a scoring function that estimates the binding affinity, often expressed in kcal/mol. japsonline.com A lower binding energy generally indicates a more stable and favorable interaction. japsonline.com

Studies on structurally similar compounds, such as 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, have used docking to explore their binding within the active site of the COX-2 enzyme. researchgate.net These simulations revealed that the benzimidazole-pyrazine scaffold could achieve a high binding affinity, comparable to standard inhibitors. researchgate.netjapsonline.com The binding mode analysis shows precisely how the ligand is oriented within the binding pocket, identifying which parts of the molecule are involved in key interactions. researchgate.netjapsonline.com

Table 2: Representative Molecular Docking Results for Benzimidazole-Containing Compounds

| Compound Type | Protein Target | Reported Binding Score (kcal/mol) | Key Finding |

|---|---|---|---|

| Pyrazinobenzimidazoles | EGFR | Not explicitly stated, but showed comparable binding to Erlotinib. japsonline.com | Demonstrated a binding manner similar to a known EGFR inhibitor. japsonline.com |

| Pyrazinamide analogs | MtbPanD | -5.91 to -6.36 | Showed lower (better) binding energy than the native ligand. japsonline.com |

| Benzimidazole-based carboxamides | Tubulin (NBS) | -9.872 | Established high binding affinity for the nocodazole (B1683961) binding site. nih.gov |

| 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole | COX-2 | Not explicitly stated, but showed good interactions. researchgate.net | Binding is stabilized by hydrogen bonds and π-π interactions. researchgate.net |

Beyond predicting affinity, molecular docking provides detailed maps of the non-covalent interactions between the ligand and the protein's active site residues. nih.gov These interactions are critical for stabilizing the ligand-receptor complex. For a molecule like this compound, key interactions often include:

Hydrogen Bonds: The nitrogen atoms in the pyrazine and benzimidazole rings can act as hydrogen bond acceptors, while the N-H group of the benzimidazole moiety can act as a hydrogen bond donor. researchgate.net Docking studies on related compounds have shown hydrogen bonding with crucial amino acid residues such as Arginine (Arg), Tyrosine (Tyr), and Alanine (Ala). japsonline.comresearchgate.netnih.gov For example, the benzimidazole nitrogen of a similar compound formed a hydrogen bond with Arg121 in the COX-2 active site. researchgate.net

π-Interactions: The aromatic systems of the benzimidazole and pyrazine rings can engage in π-π stacking or π-cation interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Histidine (His). nih.gov These interactions are vital for the correct positioning and stabilization of the ligand. nih.gov

Hydrophobic Interactions: Alkyl or aryl substituents on the core scaffold can form hydrophobic interactions with nonpolar residues in the binding pocket, further contributing to binding affinity. researchgate.net

Identifying these key residues and interaction networks is fundamental for structure-based drug design, allowing for chemical modifications to the ligand to enhance its potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net An MD simulation starts with the docked complex and calculates the trajectory of all atoms by solving Newton's equations of motion, providing insights into the stability of the complex and the dynamics of its interactions. researchgate.netmdpi.com

For the this compound-target complex, MD simulations can:

Assess Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time, researchers can determine if the binding pose predicted by docking is stable. A stable complex will show low and converging RMSD values. nih.gov

Analyze Interaction Dynamics: MD simulations reveal how interactions, such as hydrogen bonds, evolve over time. nih.gov A hydrogen bond that is consistently present throughout the simulation is considered stable and important for binding affinity. The simulations can also capture the role of water molecules in mediating ligand-protein interactions. nih.gov

Evaluate Flexibility: The Root Mean Square Fluctuation (RMSF) can be calculated for each amino acid residue to identify flexible and rigid regions of the protein upon ligand binding. nih.gov Significant fluctuations in certain regions might indicate conformational changes induced by the ligand.

MD simulations on related benzimidazole inhibitors have been used to confirm the stability of complexes, showing that key hydrogen bonds with residues like Glycine and Aspartic acid are maintained throughout the simulation. nih.gov Such analyses provide a more realistic and comprehensive understanding of the binding event than docking alone. researchgate.net

Table 3: Key Analyses from Molecular Dynamics (MD) Simulations

| Analysis | Description | Insight Provided |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability of the protein-ligand complex. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Determines the stability and importance of specific hydrogen bonding interactions. nih.govnih.gov |

| Binding Free Energy Calculation | Methods like MM/PBSA and MM/GBSA estimate the free energy of binding from the simulation trajectory. | Provides a more accurate estimation of binding affinity compared to docking scores. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com

The core of QSAR analysis is to develop a predictive model based on a "training set" of compounds for which the biological activity is known. mdpi.com For a series of benzimidazole derivatives, including this compound, this involves several steps:

Data Set Collection: A dataset of compounds with measured biological activities (e.g., IC50 values) is compiled. A QSAR study on inhibitors of E. coli methionine aminopeptidase (B13392206) included "2-Pyrazin-2-yl-1H-benzoimidazol" in its dataset. ajol.info

Descriptor Calculation: For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These can be constitutional, topological, geometric, or quantum chemical (from DFT). biolscigroup.usresearchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines), are used to build an equation that correlates the descriptors with the observed biological activity. biolscigroup.usresearchgate.net For example, a QSAR model for anthelmintic benzimidazoles found that activity depended on the dipole moment (μ), the energy of the HOMO (EHOMO), and the smallest negative charge (q-). biolscigroup.us

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a "test set" of compounds not included in the model development). biolscigroup.usresearchgate.net

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.gov The inclusion of this compound in QSAR studies highlights its relevance as a scaffold for developing biologically active agents. ajol.info

Identification of Molecular Descriptors Influencing Efficacy

In the field of computational chemistry, molecular descriptors are numerical values that characterize the properties of a molecule. researchgate.net These descriptors, derived from the molecular structure, are essential in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the chemical structure of a compound with its biological activity. For benzimidazole derivatives, including this compound, specific molecular descriptors have been identified as key influencers of their efficacy, particularly in inhibiting enzymes like Escherichia coli methionine aminopeptidase. researchgate.net

A QSAR study on a series of benzimidazole derivatives highlighted several descriptors that are critical for their inhibitory activity. researchgate.net These descriptors primarily relate to the electronic and topological properties of the molecules. The identified descriptors include:

BeHe2 (Highest positive eigenvalue n.2 of the Burden matrix weighted by Sanderson electronegativity): This descriptor, which is derived from a modified connectivity matrix, reflects the molecular topology and the electronegativity of the atoms. Its negative coefficient in QSAR models suggests that specific topological arrangements can influence the compound's activity. researchgate.net

MATS8e and MATS8p (Moran autocorrelation descriptors of lag 8 weighted by Sanderson electronegativity and polarizability, respectively): These are 2D autocorrelation descriptors that account for the correlation between atomic properties at a topological distance of 8 bonds. They indicate that the electronic properties (electronegativity and polarizability) of atoms separated by this specific distance play a significant role in the molecule's biological function. researchgate.net

Mor31m (3D-MoRSE descriptor): This descriptor is derived from a 3D representation of the molecule and encodes information about its three-dimensional structure. researchgate.net

The combination of these descriptors in a predictive model underscores the importance of both the 2D electronic and topological features and the 3D conformation of the molecule in determining its biological efficacy. The data from such studies can be summarized to highlight the key molecular properties.

| Molecular Descriptor | Descriptor Type | Property Encoded | Influence on Efficacy |

|---|---|---|---|

| BeHe2 | Topological/Electronic | Molecular topology and atomic electronegativity | Indicates the effect of the molecule's structural graph on its activity. researchgate.net |

| MATS8e | 2D Autocorrelation/Electronic | Correlation of atomic electronegativity at a specific topological distance. researchgate.net | Highlights the importance of electronic interactions between distant atoms. researchgate.net |

| MATS8p | 2D Autocorrelation/Electronic | Correlation of atomic polarizability at a specific topological distance. researchgate.net | |

| Mor31m | 3D-MoRSE | 3D molecular structure | Emphasizes the role of the molecule's three-dimensional shape. researchgate.net |

Chelation Studies with Divalent Metal Ions via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the chelation of ligands with metal ions. Benzimidazole and pyrazine moieties are well-known for their ability to coordinate with metal ions, and computational studies on analogous compounds provide a strong basis for understanding the chelation behavior of this compound with divalent metal ions. ekb.egnih.govresearchgate.netsemanticscholar.org

Studies on structurally similar compounds, such as those containing both benzimidazole and another nitrogen-bearing heterocycle like pyridine, have demonstrated the formation of stable complexes with divalent metal ions such as Mg²⁺ and Zn²⁺. univ.kiev.ua Quantum chemical modeling of these interactions reveals that the ligands can act as tridentate chelators, forming a coordination cavity. univ.kiev.ua

The interaction with divalent metal ions is expected to form a stable chelate ring structure. DFT calculations performed on related pyrazine and benzimidazole derivatives complexed with divalent metals like Cu(II), Ni(II), Co(II), and Zn(II) have confirmed the coordination through the nitrogen atoms, leading to the formation of well-defined geometries, often octahedral or square planar, depending on the metal ion and other coordinated ligands. ekb.egnih.govbiointerfaceresearch.com

The key findings from computational chelation studies on analogous compounds can be summarized as follows:

| Divalent Metal Ion | Computational Method | Predicted Coordination Sites | Expected Complex Geometry | Supporting Evidence |

|---|---|---|---|---|

| Mg²⁺, Zn²⁺ | Quantum Chemical Modeling | Nitrogen atoms of pyrazine and benzimidazole rings | Tridentate chelate cavity | Studies on pyrazoline derivatives with benzimidazole moieties show similar coordination patterns. univ.kiev.ua |

| Mn(II), Co(II), Ni(II), Cu(II) | DFT (B3LYP) | Nitrogen atoms of the heterocyclic rings | Octahedral or Square Planar | DFT studies on various benzimidazole and pyrazine complexes confirm these geometries. ekb.egnih.govbiointerfaceresearch.com |

These computational investigations are vital for designing and predicting the behavior of novel metal-based compounds and understanding the intricate details of metal-ligand interactions at a molecular level.

Biological Activity Spectrum and Mechanistic Investigations of 1 Pyrazin 2 Yl 1h Benzimidazole and Its Derivatives

Anticancer Potential: Cellular and Molecular Mechanisms

Derivatives of 1-(pyrazin-2-yl)-1H-benzimidazole have demonstrated notable anticancer activity through a variety of mechanisms, including the modulation of the cell cycle, induction of apoptosis, and inhibition of crucial enzymes and signaling pathways. arkat-usa.orgnih.govrsc.org

A key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest and apoptosis (programmed cell death). Certain pyrazole (B372694) derivatives, which share a heterocyclic nitrogen structure with pyrazinyl benzimidazoles, have been shown to arrest the cell cycle in the G2/M phase. nih.gov This disruption of the normal cell division process can lead to the activation of apoptotic pathways. nih.gov

In a similar vein, studies on benzimidazole (B57391) derivatives have revealed their ability to induce apoptosis. For instance, one study on benzimidazole acylhydrazone derivatives demonstrated that a particularly potent compound could arrest the cell cycle at the G2/M phase in A549 lung cancer cells. researchgate.net This was accompanied by a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species, ultimately leading to apoptosis. researchgate.net Further investigation showed an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, alongside a significant decrease in the levels of cell cycle proteins CyclinB1 and CDK-1. researchgate.net

| Cell Line | Compound Type | Effect | Reference |

| MDA-MB-231 | Pyrazole derivative (PTA-1) | S and G2/M phase arrest | nih.gov |

| A549 | Benzimidazole acylhydrazone (5m) | G2/M phase arrest, apoptosis | researchgate.net |

| MCF-7 | Benzimidazole derivative | Apoptosis induction | rsc.org |

| HCT-116 | Flavonoid (Morin) | Upregulation of Fas receptor, activation of caspases | mdpi.com |

The anticancer effects of pyrazinyl benzimidazole derivatives are also attributed to their ability to inhibit specific enzymes that play a critical role in cancer progression.

Pin1: Certain benzimidazole derivatives have been identified as inhibitors of the Pin1 enzyme, which is overexpressed in many cancers and plays a role in cell proliferation. nih.gov A study on novel benzimidazole derivatives targeting breast cancer found that several compounds exhibited high cytotoxic activity against the MCF-7 breast cancer cell line and were effective Pin1 inhibitors. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Some 1H-benzimidazole derivatives have been investigated as EGFR inhibitors. researchgate.net

COX-2: The cyclooxygenase-2 (COX-2) enzyme is involved in inflammation and has been linked to cancer development. A series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their COX-2 inhibitory activity. frontiersin.org One compound, in particular, showed significant selectivity towards the COX-2 enzyme, with a percent inhibition of 78.68 ± 0.46. frontiersin.org

Kinases: Various kinases are involved in cell signaling pathways that regulate cell growth and proliferation. Benzimidazole derivatives have been shown to inhibit kinases such as VEGFR-2, which is involved in angiogenesis. nih.gov

The interaction of small molecules with biological macromolecules like DNA and proteins is a key aspect of their mechanism of action. Several studies have investigated the binding of pyrazinyl benzimidazole derivatives to DNA and bovine serum albumin (BSA), a model protein for serum albumin.

Novel imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids have been shown to intercalate into DNA base pairs. nih.gov One potent compound from this series exhibited a DNA binding constant of 1.25 × 10⁴ M⁻¹. nih.gov The same compound also demonstrated effective binding to BSA with a binding constant of 3.79 ×10⁴ M⁻¹. nih.gov Spectroscopic studies, including absorption, emission, and circular dichroism, have confirmed that imidazo[1,2-a]pyrazine-benzimidazoles can intercalate with calf thymus DNA (ct-DNA). researchgate.net Ruthenium(II) complexes of N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide have also been found to interact with CT-DNA, primarily through minor groove binding. nih.gov These complexes also showed strong quenching of the fluorescence of tryptophan residues in BSA. nih.gov

| Compound Type | Biomolecule | Binding Mode | Binding Constant (M⁻¹) | Reference |

| Imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrid | DNA | Intercalation | 1.25 x 10⁴ | nih.gov |

| Imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrid | BSA | - | 3.79 x 10⁴ | nih.gov |

| Imidazo[1,2-a]pyrazine-benzimidazoles | ct-DNA | Intercalation | - | researchgate.net |

| Ru(II) complex of N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide | CT-DNA | Minor groove binding | - | nih.gov |

| Ru(II) complex of N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide | BSA | Static quenching | - | nih.gov |

The anticancer activity of pyrazinyl benzimidazole derivatives is often mediated through the modulation of key intracellular signaling pathways.

ROS Accumulation: The generation of reactive oxygen species (ROS) can induce oxidative stress and trigger apoptosis in cancer cells. Some benzimidazole derivatives have been shown to induce ROS accumulation, contributing to their cytotoxic effects. nih.gov

Bax/Bcl-2 Ratio: The balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 is crucial for regulating apoptosis. An increase in the Bax/Bcl-2 ratio promotes apoptosis. Studies have shown that benzimidazole derivatives can increase this ratio, thereby inducing apoptosis. researchgate.netnih.govnih.gov For example, a study on benzimidazole acylhydrazone derivatives found an upregulation of Bax and a downregulation of Bcl-2. researchgate.net

Caspases: Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of caspases, such as caspase-3, caspase-6, caspase-7, and caspase-9, is a hallmark of apoptosis. nih.govnih.govnih.gov Research on benzimidazole derivatives has demonstrated their ability to activate these caspases, leading to apoptotic cell death. nih.gov

Antimicrobial Activity

In addition to their anticancer properties, this compound and its derivatives have shown promising antimicrobial activity against a range of bacterial strains. nih.govresearchgate.netekb.eg

Benzimidazole derivatives have been extensively studied for their antibacterial properties. nih.govfrontiersin.org They have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, some benzimidazole-pyrazole hybrids have demonstrated antimicrobial activity against Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). nih.gov The presence of electron-withdrawing groups, such as chlorine, on the aromatic ring has been found to enhance this activity. nih.gov

In other studies, benzimidazole derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov The antibacterial mechanism of benzimidazoles is thought to involve the inhibition of bacterial nucleic acid and protein synthesis. ekb.egijmrhs.com

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| Benzimidazole-pyrazole hybrid | Bacillus subtilis | Pseudomonas aeruginosa | nih.gov |

| 2-substituted benzimidazoles | Staphylococcus aureus (including MRSA) | Escherichia coli, Pseudomonas aeruginosa | nih.gov |

| 1-{(5-substituted-1,3,4-oxadiazol-2- yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole | S. aureus | E. coli, P. aeruginosa | frontiersin.org |

Antifungal Efficacy

Benzimidazole derivatives, including those with a pyrazine (B50134) moiety, have demonstrated notable antifungal properties. nih.govnih.gov Research has explored their efficacy against a variety of fungal strains, often showing comparable or superior activity to standard antifungal agents. nih.gov

For instance, a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides displayed significant inhibitory effects against Aspergillus niger, with some compounds showing a minimum inhibitory concentration (MIC) value of 3.12 μg/ml. nih.gov Another study on 2-substituted benzimidazole derivatives found that certain compounds exhibited better antifungal activity than fluconazole, with one derivative showing maximum activity against A. niger with a MIC of 0.018 mM. nih.gov

Similarly, 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines were reported to have notable antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. frontiersin.org Furthermore, some 2-substituted fluorinated benzimidazoles have also shown antimicrobial activity. nih.gov The antifungal potential of these compounds is often attributed to the benzimidazole core, with various substitutions influencing the degree of activity. nih.govnih.gov

Interactive Table: Antifungal Activity of Benzimidazole Derivatives

| Compound Type | Fungal Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | Aspergillus niger | MIC value of 3.12 μg/ml for some derivatives. | nih.gov |

| 2-substituted benzimidazoles | Aspergillus niger | One derivative showed a MIC of 0.018 mM, superior to fluconazole. | nih.gov |

| 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines | Various fungi | Demonstrated notable antimicrobial activity. | frontiersin.org |

Antiviral Efficacy

The benzimidazole scaffold is a key component in several antiviral compounds. isca.me Derivatives of this compound have been investigated for their activity against a range of viruses.

One study synthesized N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole and found that they exhibited strong antiviral activity against viruses such as Hepatitis C, West Nile, Dengue, and Japanese encephalitis. ymerdigital.com Another series of benzimidazole derivatives showed potent activity against HIV, with one compound having an IC50 value of 3.45 nM. ymerdigital.com Furthermore, certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles displayed potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some of these compounds also showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov

The antiviral mechanism of these compounds can vary. For example, some benzimidazole derivatives inhibit viral replication by targeting specific viral enzymes or proteins.

Interactive Table: Antiviral Activity of Benzimidazole Derivatives

| Compound Type | Virus(es) | Key Findings | Reference(s) |

|---|---|---|---|

| N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole | Hepatitis C, West Nile, Dengue, Japanese encephalitis | Demonstrated strong antiviral activity. | ymerdigital.com |

| Benzimidazole derivatives | HIV | One compound showed an IC50 value of 3.45 nM. | ymerdigital.com |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | RSV, BVDV, YFV, CVB2 | Potent activity against RSV (EC50 as low as 20 nM) and moderate activity against others. | nih.gov |

Anti-inflammatory Activity: Mechanistic Insights

Benzimidazole derivatives are recognized for their anti-inflammatory properties, which are often mediated through their interaction with key inflammatory pathways. nih.govnih.gov

Interaction with Cyclooxygenases (COX) and other Inflammatory Mediators

A primary mechanism for the anti-inflammatory effect of benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.govekb.eg

Studies have shown that novel benzimidazole derivatives can be selective inhibitors of COX-2, an isoform of the enzyme that is upregulated during inflammation. For instance, five new molecules (4a, 4b, 5, 6, and 9) showed promising in vitro COX-2 inhibition with IC50 values of 0.23, 0.27, 0.24, 0.13, and 0.15 µM, respectively, compared to indomethacin's IC50 of 0.41 µM. ekb.eg In another study, a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazoles were evaluated, and compound 3i was found to have more potent anti-inflammatory activity than the standard drug ibuprofen. researchgate.net

Besides COX enzymes, benzimidazole derivatives can also modulate other inflammatory mediators. They have been shown to interact with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin (B550075) receptors, specific cytokines, and 5-lipoxygenase (5-LOX) activating protein. nih.gov For example, one benzimidazole derivative was identified as a potent inhibitor of 5-LOX, COX, TNF-α, and IL-6. nih.gov

Modulation of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. nih.govacs.org The ability of certain benzimidazole derivatives to inhibit protein denaturation contributes to their anti-inflammatory profile.

In one investigation, benzimidazole-tethered pyrazoles were evaluated for their ability to inhibit protein denaturation. A hybrid compound with a para-nitrophenyl (B135317) moiety attached to the pyrazole scaffold demonstrated the highest anti-inflammatory activity, surpassing that of the standard drug, diclofenac (B195802) sodium. nih.govacs.org Diclofenac sodium itself showed approximately 90% inhibition of protein denaturation in the study. nih.govacs.org

Antiparasitic Activity (e.g., Anthelmintic, Antiprotozoal, Antimalarial)

Benzimidazole-based compounds have a long history of use as antiparasitic agents. isca.meresearchgate.net Their broad spectrum of activity covers various protozoa and helminths. researchgate.netnih.gov

Research has shown that many synthesized benzimidazole derivatives are more active as antiprotozoal agents against Giardia lamblia and Entamoeba histolytica than metronidazole (B1676534) and albendazole (B1665689). researchgate.netnih.gov For instance, a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide analogues demonstrated that one compound was 7-fold more potent than benznidazole (B1666585) against G. intestinalis. frontiersin.org

While some benzimidazole derivatives, particularly 2-methoxycarbonylamino derivatives, are known to inhibit tubulin polymerization in parasites, this is not always the primary mechanism of action for the most potent antiparasitic compounds. researchgate.netnih.gov A series of new benzimidazolyl-2-hydrazones were found to be more active against encapsulated Trichinella spiralis in vitro than the clinically used drugs albendazole and ivermectin, with two dihydroxy hydrazone derivatives killing 100% of the parasitic larvae after 24 hours. rsc.org

Antioxidant Activity

Many benzimidazole derivatives exhibit significant antioxidant properties, which can contribute to their other biological activities, such as their anti-inflammatory effects. researchgate.netresearchgate.net

The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals. In one study, a hybrid benzimidazole-pyrazole compound with a para-bromophenyl unit showed the highest 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity among the tested hybrids. nih.gov Another study synthesized new 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazoles and found that several compounds showed good DPPH scavenging activity. researchgate.net

The mechanism of antioxidant activity can involve various pathways. For example, a study on new benzimidazolyl-2-hydrazones found that the most effective radical scavengers were two dihydroxy hydrazone derivatives. rsc.org Theoretical calculations suggested that these compounds can react with various free radicals through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SPLET). rsc.org

Structure Activity Relationship Sar Elucidation for 1 Pyrazin 2 Yl 1h Benzimidazole Analogues

Impact of Substituent Variation at Benzimidazole (B57391) and Pyrazine (B50134) Nuclei on Biological Efficacy

The biological activity of 1-(pyrazin-2-yl)-1H-benzimidazole derivatives is profoundly influenced by the nature and position of substituents on both the benzimidazole and pyrazine rings. nih.govarabjchem.org SAR studies have consistently shown that even minor modifications can lead to significant changes in potency and selectivity.

On the benzimidazole nucleus, substitutions at the C2, C5, and C6 positions are particularly important for modulating anti-inflammatory and anticancer activities. nih.govarabjchem.org For instance, the introduction of a nitro group at the 5-position of the benzimidazole ring has been shown to enhance broad-spectrum anticancer action. rsc.orgrsc.org Specifically, a 5-nitrobenzimidazol-2-yl derivative demonstrated more potent and comprehensive anticancer effects compared to its unsubstituted counterpart. rsc.org Furthermore, increasing the lipophilicity of substituents at the 4-position of a phenacyl moiety attached to the benzimidazole scaffold has been correlated with increased activity against several cancer cell lines. rsc.org In another study, 5-chloro substitution on the 1H-benzimidazole ring resulted in improved cytotoxicity against the MCF-7 breast cancer cell line when compared to a 5-fluoro substitution. rsc.org

The N-1 position of the benzimidazole ring is another critical site for modification. The addition of a hydrophobic substituent, such as a phenylpropyl group, at this position increased antiproliferative action. nih.govrsc.org The presence of an elongated side chain at the N-1 position has been found to be promising for VEGFR-2 inhibitory activity. nih.govrsc.org

Regarding the pyrazine nucleus, substitutions can also significantly impact biological efficacy. In a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole derivatives, the presence of an N-phenyl piperazine (B1678402) moiety attached to the pyrazine ring resulted in maximum selectivity towards the COX-2 enzyme, highlighting the importance of this position for anti-inflammatory activity. nih.gov

The electronic properties of the substituents play a crucial role. Both electron-donating and electron-withdrawing groups on a phenyl ring at the 2-position of the benzimidazole can modulate bioactivity. nih.gov For example, SAR studies on hydrazone derivatives revealed that an electron-donating trimethoxy group on the hydrazone moiety enhanced antiproliferative action, whereas an electron-withdrawing dichloro substitution was less effective. rsc.org

| Compound/Substituent | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Key Finding |

| 5-Nitrobenzimidazol-2-yl derivative | Human cancer cell lines (HepG-2, HCT-116, MCF-7) | Not specified | More powerful and broad-spectrum anticancer action compared to the unsubstituted analogue. rsc.org |

| 5-Chloro-1H-benzimidazole derivative | MCF-7 (breast cancer) | Not specified | Improved cytotoxicity compared to 5-fluoro substitution. rsc.org |

| N-1 Phenylpropyl-substituted benzimidazole | G9a (histone methyltransferase) / MCF-7 | IC₅₀ = 1.32 μM (G9a), 5.73 μM (MCF-7) | Increased antiproliferative action. nih.govrsc.org |

| 2-(6-(4-phenylpiperazin-1-yl)pyrazin-2-yl)-1H-benzo[d]imidazole | COX-2 | 78.68 ± 0.46% inhibition | Showed maximum selectivity for COX-2. nih.gov |

| Benzimidazole with 3,4-(OCH₃)₂ substitution | HeLa, HepG-2, A549, MCF-7 | IC₅₀ = 0.71 ± 0.07 μM (HepG-2) | Meta-para disubstitution showed higher activity than ortho-para. nih.gov |

Positional Isomerism and its Influence on Pharmacological Profiles

Positional isomerism within the benzimidazole scaffold, particularly concerning substitutions at the 5- and 6-positions, has a discernible impact on the pharmacological properties of these analogues. The synthesis of 1-alkyl-2-trifluoromethyl-5 or 6-substituted benzimidazoles has shown that the position of a substituent can influence the biological activity. researchgate.net

In the alkylation of asymmetrically substituted benzimidazoles, two positional isomers are typically formed. For example, the alkylation of 5-nitro-2-trifluoromethyl-1H-benzimidazole results in both 1-alkyl-5-nitro-2-trifluoromethyl-1H-benzimidazole and 1-alkyl-6-nitro-2-trifluoromethyl-1H-benzimidazole. researchgate.net Studies have indicated that the yield of the 6-substituted isomer is often slightly higher than that of the 5-substituted isomer. researchgate.net

The biological evaluation of these positional isomers has revealed differences in their antimicrobial activity. For instance, in a series of 1-alkyl-2-trifluoromethyl-5/6-nitrobenzimidazoles, specific isomers demonstrated more promising antibacterial and antifungal activities, underscoring that the precise location of the substituent is a key determinant of efficacy. researchgate.net

Furthermore, in the context of imidazo[1,2-a]pyrazine-benzimidazole conjugates, the attachment point on the benzimidazole ring influences antitumor activity. researchgate.net While specific comparative data on the pharmacological profiles of different positional isomers of this compound were not detailed in the provided context, the general principles observed in closely related benzimidazole series suggest that such isomerism would indeed be a critical factor in modulating their biological effects. researchgate.netresearchgate.net

Effect of Heterocyclic Ring Modifications (e.g., replacement with other nitrogen-containing heterocycles)

The replacement of either the pyrazine or the benzimidazole ring in the this compound scaffold with other nitrogen-containing heterocycles serves as a powerful strategy to modulate pharmacological activity. This bioisosteric replacement can alter the compound's size, shape, electronic distribution, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. acs.org

For example, in the development of adenosine (B11128) A₂A receptor antagonists, pyrazine was found to be a reliable bioisostere for other groups. nih.gov When a core structure was modified, replacing an acetamide (B32628) group with various heterocycles, a pyridine-containing compound showed the highest potency. However, the corresponding pyrazine analogue also demonstrated significant activity, while pyrimidine (B1678525) and thiazole (B1198619) replacements led to diminished activity. nih.gov This highlights the subtle yet critical differences that various heterocyclic rings impart.

In other studies, benzimidazole has been conjugated with a variety of heterocyclic systems, such as pyrazole (B372694), oxadiazole, and pyrimidine, to generate compounds with potent anticancer and anti-inflammatory activities. frontiersin.orgmdpi.com For instance, pyrazole-linked benzimidazole conjugates have been investigated as Aurora kinase inhibitors. mdpi.com Similarly, the synthesis of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole derivatives yielded compounds with promising anti-inflammatory effects. frontiersin.org

The combination of pyrazine with other heterocyclic cores has also been explored. A series of pyrazine and quinoxaline (B1680401) derivatives have been synthesized and evaluated for antimycobacterial activity, with some showing excellent efficacy against M. tuberculosis. acs.org This suggests that replacing the benzimidazole moiety with a quinoxaline ring could be a viable strategy for developing new therapeutic agents.

| Original Heterocycle | Replacement Heterocycle | Resulting Effect on Activity | Reference Compound Class |

| Acetamide | Pyridine | 5-fold increase in potency (A₂A receptor antagonist) | 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine series |

| Acetamide | Pyrazine | Maintained decent activity (A₂A receptor antagonist) | 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine series |

| Acetamide | Pyrimidine, Thiazole | Diminished activity (A₂A receptor antagonist) | 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine series |

| - | Pyrazole (linked to benzimidazole) | Investigated as Aurora kinase inhibitors | Pyrazole-linked benzimidazole conjugates |

| - | 1,3,4-Oxadiazole (linked to benzimidazole) | Promising anti-inflammatory effect | 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles |

Role of Linker Chemistry in Modulating Activity and Target Selectivity

SAR studies have demonstrated that modifying the linker can lead to significant changes in potency. For example, in a series of benzimidazole derivatives, compounds with a thiazole ring acting as a linker exhibited greater inhibitory effects than those with a simple double bond between the 1H-benzimidazole ring and a terminal carboxyl group. nih.govrsc.org This suggests that the specific geometry and electronic properties of the thiazole ring contribute favorably to the binding interaction.

The type of functional group within the linker is also crucial. The presence of an amide linkage has been shown to impact the anticancer efficacy of certain benzimidazole hybrids. rsc.org In a different context, linker regions bearing sulfur atoms were associated with maximum cytotoxic activity in a series of pyrimidine derivatives. The introduction of a thioacetic acid group into the linker also enhanced cytotoxic effects.

Furthermore, the presence of a linker is considered a promising feature for the anticancer action of 1,2-disubstituted 1H-benzimidazoles targeting VEGFR-2. nih.govrsc.org The strategic design of the linker is a key component of the molecular hybridization approach, which aims to combine different pharmacophores to create more potent and selective drugs. rsc.org

| Linker Type | Comparison | Biological Activity | Key Finding |

| Thiazole ring | vs. Double bond | Anticancer | The thiazole linker resulted in greater inhibition. nih.govrsc.org |

| Amide linkage | - | Anticancer | The amide linkage was found to influence the anticancer efficacy of the compounds. rsc.org |

| Sulfur-containing linker | - | Cytotoxicity | Linkers with sulfur atoms showed maximum cytotoxic activity. |

| Elongated side chains | - | VEGFR-2 inhibition | The presence of a linker and elongated side chains at N-1 of benzimidazole is promising for anticancer action. nih.govrsc.org |

Design and Exploration of Novel 1 Pyrazin 2 Yl 1h Benzimidazole Derivatives and Hybrid Systems

Scaffold Hybridization Strategies for Enhanced Bioactivity

Scaffold hybridization, a prominent strategy in medicinal chemistry, involves the combination of two or more pharmacophores to create a single molecular entity with potentially enhanced or synergistic biological activity. acs.org This approach has been effectively utilized to develop novel 1-(pyrazin-2-yl)-1H-benzimidazole derivatives with improved therapeutic potential. By integrating this core with other bioactive moieties, researchers aim to modulate the compound's properties, such as target affinity, selectivity, and pharmacokinetic profile.

A notable approach involves the hybridization of the benzimidazole (B57391) scaffold with other heterocyclic rings known for their pharmacological relevance, such as pyrazole (B372694), oxadiazole, and pyrimidine (B1678525). acs.orgnih.govrdd.edu.iq For instance, the synthesis of benzimidazole-ornamented pyrazoles has yielded compounds with significant anti-inflammatory and anticancer activities. acs.orgresearchgate.net The rationale behind this strategy is that the resulting hybrid molecule may interact with multiple biological targets or exhibit a novel mechanism of action, leading to improved efficacy. nih.gov

Another successful hybridization strategy involves linking the this compound core to various substituted aromatic or heterocyclic rings. This allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activity. For example, the introduction of a 3,4,5-trimethoxyphenyl group has been shown to be a key modification in the development of potent anticancer agents. arkat-usa.org

The following table provides examples of hybridized benzimidazole derivatives and their reported biological activities:

| Hybrid Scaffold | Bioactive Moiety | Reported Biological Activity |

| Benzimidazole-Pyrazole | para-Nitrophenyl (B135317) | Anti-inflammatory acs.orgresearchgate.net |

| Benzimidazole-Pyrazole | para-Fluorophenyl | Anticancer (Pancreatic) acs.orgresearchgate.net |

| Benzimidazole-Oxadiazole | Substituted Phenyl | Anticancer nih.gov |

| Benzimidazole-Pyrimidine | Sulfonamide | Anticancer (Melanoma) nih.gov |

| Benzimidazole-Triazole | Not Specified | Anticancer, EGFR inhibitor, Topo I inhibitor nih.gov |

| Benzimidazole-Chrysin | Flavone | Anticancer (Breast) nih.gov |

Rational Design of Targeted Analogues Based on Mechanistic Understanding

The rational design of novel analogues of this compound is guided by an understanding of their mechanism of action and molecular targets. By identifying the key structural features responsible for bioactivity, researchers can systematically modify the lead compound to improve its potency, selectivity, and drug-like properties.

One area of focus has been the development of selective inhibitors of specific enzymes, such as cyclooxygenase-2 (COX-2). A new class of pyrazino[1,2-a]benzimidazole (B13791295) derivatives was designed with a methylsulfonyl (SO2Me) pharmacophore, a known feature of selective COX-2 inhibitors. nih.gov This rational approach led to the discovery of potent and selective COX-2 inhibitors with potential anti-inflammatory and anticancer applications. nih.gov

Furthermore, understanding the binding interactions of these compounds with their biological targets at a molecular level is crucial for rational design. For example, docking studies have been employed to predict the binding modes of benzimidazole derivatives with target proteins, such as FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. hanyang.ac.kr This information allows for the design of new analogues with improved binding affinity and inhibitory activity. hanyang.ac.kr

The table below summarizes rationally designed this compound analogues and their intended targets:

| Analogue Class | Target | Design Rationale |

| Pyrazino[1,2-a]benzimidazole derivatives | COX-2 | Incorporation of SO2Me pharmacophore for selectivity. nih.gov |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | FLT3 and its mutants | Based on binding mode studies of known FLT3 inhibitors. hanyang.ac.kr |

Development of this compound as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the pyrazine (B50134) and benzimidazole rings of this compound make it an excellent ligand for coordinating with metal ions. This property has been exploited to develop novel coordination complexes with interesting structural features and potential applications in catalysis and materials science.

The synthesis of coordination compounds involving this compound derivatives and various transition metals, such as copper (Cu), has been reported. researchgate.netnih.gov These complexes exhibit diverse coordination geometries and can form multinuclear structures. nih.gov The resulting metal complexes have shown promising biological activities, including cytotoxicity against cancer cell lines. nih.gov For instance, multinuclear copper complexes with a pyrazine-benzimidazole derivative ligand demonstrated high selectivity towards cancer cells over normal cells. nih.gov

The catalytic potential of metal complexes containing benzimidazole-based ligands is another active area of research. semanticscholar.org These complexes can catalyze a variety of organic transformations. For example, ruthenium(II) and iridium(III) complexes with imidazole-based phosphinite ligands have been successfully used as catalysts in the transfer hydrogenation of ketones. bohrium.com While direct catalytic applications of this compound complexes are still being explored, the versatility of the benzimidazole scaffold suggests significant potential in this field. semanticscholar.org The development of palladium complexes with mesoionic carbene ligands derived from a phenothiazine (B1677639) moiety has been shown to catalyze azide-isocyanide cross-coupling reactions, which are useful for synthesizing benzimidazole scaffolds. acs.org

The table below lists some metal complexes of benzimidazole derivatives and their applications:

| Ligand | Metal Ion(s) | Application |

| 1,4-bis((2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)methyl)benzene | Copper(II) | Cytotoxicity against cancer cells nih.gov |

| 1H-benzimidazole-2-yl hydrazones | Copper(II) | Cytostatic and proapoptotic activity nih.gov |

| Imidazole-based phosphinites | Ruthenium(II), Iridium(III) | Catalytic transfer hydrogenation bohrium.com |

| Phenothiazine-based 1,2,3-triazole derived mesoionic carbene | Palladium(II) | Catalysis of azide-isocyanide cross-coupling acs.org |

| Various benzimidazole derivatives | Cadmium(II), Zinc(II) | Formation of Metal-Organic Frameworks acs.org |

Concluding Remarks and Future Research Perspectives

Current Challenges in the Academic Research and Development of 1-(pyrazin-2-yl)-1H-benzimidazole Based Agents

Despite the promising biological profile of this compound derivatives, several challenges impede their seamless translation from academic research to clinical applications.

Selectivity and Off-Target Effects: A primary hurdle is achieving high selectivity for the desired biological target. The structural motifs present in this compound can interact with a variety of biomolecules, potentially leading to off-target effects and associated toxicities. For instance, in the context of kinase inhibition, achieving selectivity among highly homologous kinase subtypes remains a significant challenge. nih.gov

Solubility and Bioavailability: Like many heterocyclic compounds, derivatives of this scaffold can suffer from poor aqueous solubility, which in turn limits their oral bioavailability. This necessitates the use of advanced formulation strategies or chemical modifications to enhance their pharmacokinetic properties.

Synthetic Complexity: While the core scaffold can be synthesized through established methods like the Phillips-Ladenburg reaction, the introduction of diverse substituents to explore the chemical space thoroughly can be synthetically challenging. semanticscholar.org Developing efficient and scalable synthetic routes for a wide range of analogs is crucial for comprehensive structure-activity relationship (SAR) studies.

Understanding Resistance Mechanisms: In the context of anticancer and antimicrobial agents, the emergence of drug resistance is a major concern. Elucidating the potential mechanisms by which target cells might develop resistance to this compound-based agents is critical for designing next-generation inhibitors that can overcome or circumvent these resistance pathways.

Prospective Avenues for Structural Modification and Lead Optimization within the this compound Scaffold

Future research should focus on systematic structural modifications to address the aforementioned challenges and to unlock the full therapeutic potential of this scaffold.

Substitution on the Benzimidazole (B57391) and Pyrazine (B50134) Rings: The benzene (B151609) and pyrazine rings offer multiple positions for substitution. Introducing various electron-donating and electron-withdrawing groups, as well as heterocyclic moieties, can significantly modulate the electronic properties, steric hindrance, and hydrogen bonding capacity of the molecule. nih.govfrontiersin.org This can lead to improved potency, selectivity, and pharmacokinetic profiles. For example, the introduction of a N-phenyl piperazine (B1678402) moiety has been shown to enhance selectivity for COX-2. nih.gov

Linker Modification: In hybrid molecules where the this compound core is linked to another pharmacophore, the nature and length of the linker are critical. scielo.br Exploring different linker types (e.g., alkyl, ether, amide) can optimize the spatial orientation of the pharmacophores for enhanced target binding.

Bioisosteric Replacement: Employing bioisosteric replacements for key functional groups can lead to compounds with improved properties. For instance, replacing a carboxylic acid group with a tetrazole or a hydroxamic acid can enhance metabolic stability and cell permeability.

Hybrid Molecule Design: The design of hybrid molecules that combine the this compound scaffold with other known pharmacophores is a promising strategy. acs.orgnih.gov This approach can lead to multi-target agents or compounds with synergistic activities.

| Modification Strategy | Rationale | Potential Outcome |

| Ring Substitution | Modulate electronics and sterics | Improved potency and selectivity |

| Linker Modification | Optimize spatial orientation | Enhanced target binding |

| Bioisosteric Replacement | Improve ADME properties | Better bioavailability |

| Hybrid Molecule Design | Multi-target or synergistic effects | Novel therapeutic agents |

Integration of Advanced Experimental Techniques with Computational Methodologies

A synergistic approach combining advanced experimental techniques with computational modeling will be instrumental in accelerating the drug discovery process for this compound derivatives.

High-Throughput Screening (HTS): HTS can be employed to rapidly screen large libraries of this compound analogs against a panel of biological targets, enabling the identification of initial hits.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD techniques like molecular docking and molecular dynamics simulations can be used to predict the binding modes of the ligands and to guide the design of more potent and selective inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ajol.info This can help in predicting the activity of novel analogs and in identifying the key structural features responsible for their biological effects.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules at an early stage, helping to prioritize compounds with favorable drug-like properties. researchgate.net

| Technique | Application | Benefit |

| High-Throughput Screening | Rapidly screen large libraries | Identify initial hits |

| Structure-Based Drug Design | Predict binding modes | Design more potent and selective inhibitors |

| QSAR | Relate structure to activity | Predict activity of new compounds |

| In Silico ADMET | Predict pharmacokinetic properties | Prioritize drug-like candidates |

Broader Implications for Chemical Biology and Rational Drug Design

The continued exploration of this compound and its derivatives holds broader implications for the fields of chemical biology and rational drug design.

Development of Chemical Probes: Potent and selective inhibitors based on this scaffold can serve as valuable chemical probes to interrogate the function of specific biological targets in complex cellular pathways. This can contribute to a deeper understanding of disease mechanisms.

Privileged Scaffold Validation: The successful development of drugs based on the this compound scaffold would further validate its status as a "privileged structure" in medicinal chemistry. nih.gov This would encourage its wider application in the design of novel therapeutic agents for a range of diseases.

Advancement of Drug Design Principles: The challenges and successes encountered in the development of this compound-based agents will contribute to the refinement of drug design principles. Lessons learned from SAR studies, computational modeling, and preclinical development will inform future drug discovery efforts for other heterocyclic scaffolds.

Q & A

Q. What are the common synthetic routes for preparing 1-(pyrazin-2-yl)-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves condensation of 2-acetylbenzimidazole with pyrazine derivatives under alkaline conditions. For example, in ethanol/water (1:1) with 10% NaOH, the reaction proceeds via Claisen-Schmidt condensation, yielding the target compound after 6–8 hours of stirring . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature to reflux), and catalyst (e.g., K₂CO₃ for nucleophilic substitution) . Microwave-assisted synthesis using green catalysts (e.g., Moringa oleifera seed extract) reduces reaction time (15–20 minutes) and improves yields (85–92%) compared to conventional methods . Table 1 : Comparison of Synthesis Methods

| Method | Time | Yield (%) | Catalyst/Solvent | Reference |

|---|---|---|---|---|

| Conventional alkaline | 6–8 h | 70–75 | NaOH, ethanol/water | |

| Nucleophilic substitution | 12 h | 68 | K₂CO₃, DMF | |

| Microwave-assisted | 15–20 min | 85–92 | Moringa oleifera, EtOH |

Q. How is this compound characterized structurally and thermally?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–9.1 ppm (pyrazine and benzimidazole rings). The pyrazine C2 proton resonates as a singlet near δ 8.7 ppm .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm ring formation .

- Thermal Analysis : TGA/DTA reveals decomposition onset at 220–250°C, indicating moderate thermal stability .

Q. What are the key structural features of this compound derivatives in the solid state?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) shows planar benzimidazole and pyrazine rings with dihedral angles of 35–40° between the two planes. Weak intermolecular interactions (C–H···N, π-π stacking) stabilize the crystal lattice. For example, in a monoclinic P2₁/n space group, unit cell parameters are a = 12.74 Å, b = 10.51 Å, c = 22.96 Å, β = 100.5°, and Z = 8 . Hydrogen-bond geometry (e.g., C14–H14···N2 = 2.52 Å) is critical for packing .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved during refinement?

- Methodological Answer : Disordered atoms (e.g., thiophene substituents) are modeled using split positions with occupancy ratios (e.g., 0.927:0.073). SHELXL refinement (R₁ = 0.038, wR₂ = 0.093) with restraints on bond lengths/angles and isotropic displacement parameters (Uᵢₛₒ) improves accuracy. High-resolution data (θ > 25°, MoKα radiation) and multi-scan absorption correction (SADABS) reduce errors in electron density maps .

Q. What mechanistic insights explain the bioactivity of this compound derivatives against cancer targets?

- Methodological Answer : Derivatives inhibit PI3K/Akt/mTOR signaling by binding to the ATP-binding pocket of PI3Kα (IC₅₀ = 0.5–2.0 μM). Molecular docking (PDB: 4L23) shows hydrogen bonding between the pyrazine N and Val851, while the benzimidazole moiety engages in π-π interactions with Trp780. Tubulin polymerization assays (IC₅₀ = 1.8 μM) correlate with G2/M cell cycle arrest in HeLa cells . Table 2 : Key Bioactivity Data

| Target | Assay Type | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|---|

| PI3Kα | ATP competition | 0.5–2.0 | Competitive inhibition | |

| Tubulin polymerization | In vitro | 1.8 | Disruption of microtubule dynamics |

Q. How do solvent and substituent effects influence the regioselectivity of this compound functionalization?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor C5 chlorination via electrophilic substitution (σ-complex stabilization), while protic solvents (e.g., MeOH) promote C4 amination. Substituent electronic effects: Electron-withdrawing groups (e.g., Cl at C5) direct electrophiles to C4 (Hammett σₚ⁺ = +0.23). DFT calculations (B3LYP/6-31G*) show ΔG‡ for C4 vs. C5 attack differs by 8–12 kcal/mol .

Q. What strategies mitigate low yields in multi-step syntheses of this compound-based drug candidates?

- Methodological Answer :

- Stepwise Optimization : Isolate intermediates (e.g., 2-acetylbenzimidazole) to reduce side reactions .

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (85–90% yield) of pyrazine boronic esters .

- Flow Chemistry : Continuous-flow reactors enhance reproducibility in nitro reduction steps (H₂, Raney Ni, 60°C, 95% conversion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.